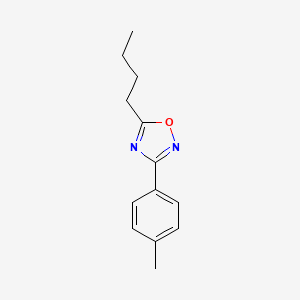

5-Butyl-3-p-tolyl-1,2,4-oxadiazole

描述

Historical Trajectory and Contemporary Relevance of 1,2,4-Oxadiazole (B8745197) Chemistry

The journey of 1,2,4-oxadiazoles began in 1884 when it was first synthesized. researchgate.net For nearly eight decades, this heterocyclic system remained a relatively niche area of study. However, the landscape of 1,2,4-oxadiazole chemistry has dramatically evolved, with a significant surge in interest over the past few decades. researchgate.netnih.gov This renewed attention is largely driven by the discovery of their diverse biological activities and their utility as bioisosteres for ester and amide groups, which can enhance metabolic stability and modulate target selectivity in drug design. organic-chemistry.orgrsc.org

In contemporary research, 1,2,4-oxadiazoles are recognized as privileged structures in medicinal chemistry, appearing in a range of compounds investigated for antimicrobial, anti-inflammatory, anticancer, and antiviral properties. organic-chemistry.orgnih.gov Their applications extend beyond medicine into materials science, where they are explored for use in scintillators and other functional materials. researchgate.net The development of modern synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, has further fueled the exploration of this versatile heterocycle. organic-chemistry.org

Structural Features and Chemical Modularity of the 1,2,4-Oxadiazole Heterocycle

The 1,2,4-oxadiazole is a five-membered aromatic ring. This structural arrangement confers a degree of stability, though it is considered to be among the least aromatic of the five-membered heterocyclic systems. nih.gov

The true strength of the 1,2,4-oxadiazole scaffold lies in its chemical modularity. The heterocycle can be readily functionalized at both the C3 and C5 positions, allowing for the systematic introduction of a wide variety of substituents. This "plug-and-play" characteristic is a significant advantage in areas like drug discovery, where structure-activity relationships (SAR) are explored by creating libraries of analogous compounds with diverse functionalities. researchgate.netnih.gov

Several synthetic routes have been established for the construction of the 1,2,4-oxadiazole ring, providing chemists with a versatile toolkit. Common methods include:

Reaction of amidoximes with acylating agents: This is a classical and widely used method for preparing 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

1,3-Dipolar cycloaddition of nitrile oxides with nitriles: This approach offers another efficient pathway to the 1,2,4-oxadiazole core. organic-chemistry.org

One-pot synthesis from amidoximes and carboxylic acids or their esters: More recent methods focus on efficiency and sustainability, with one-pot procedures being developed to streamline the synthesis. nih.gov

The reactivity of the 1,2,4-oxadiazole ring itself also contributes to its modularity. The ring can undergo various transformations, such as ring-opening reactions, allowing for its conversion into other heterocyclic systems. mdpi.com This reactivity further expands its utility as a synthetic intermediate.

| Synthesis Method | Description | Key Features |

| Amidoxime (B1450833) Acylation | Reaction of an amidoxime with an acylating agent (e.g., acyl chloride, anhydride). | A versatile and traditional method for creating 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov |

| 1,3-Dipolar Cycloaddition | Cycloaddition reaction between a nitrile oxide and a nitrile. | An efficient route to the 1,2,4-oxadiazole ring system. organic-chemistry.org |

| One-Pot Synthesis | Condensation of an amidoxime with a carboxylic acid or ester in a single reaction vessel. | Offers increased efficiency and is often more environmentally friendly. nih.gov |

Rationale for Focused Research on 5-Butyl-3-p-tolyl-1,2,4-oxadiazole within Heterocyclic Chemistry

While specific research dedicated solely to this compound is limited in publicly available literature, the rationale for its investigation can be inferred from the broader context of 3,5-disubstituted 1,2,4-oxadiazole research. The presence of distinct substituents at the C3 and C5 positions—a p-tolyl group and a butyl group, respectively—suggests a deliberate design to explore specific structure-activity relationships.

The p-tolyl group, an aromatic moiety, can engage in various intermolecular interactions, such as π-stacking and hydrophobic interactions, which are often crucial for binding to biological targets. The butyl group, a flexible alkyl chain, can explore hydrophobic pockets within a receptor or enzyme active site. The combination of a rigid aromatic unit and a flexible aliphatic chain is a common strategy in medicinal chemistry to optimize ligand-receptor interactions.

Given that numerous 5-substituted-3-aryl-1,2,4-oxadiazoles have demonstrated a wide range of biological activities, it is plausible that this compound is being or has been investigated for similar properties. nih.govresearchgate.netnih.gov The focused research on this particular molecule likely aims to understand how the interplay between the butyl and p-tolyl substituents influences its physicochemical properties and its potential as a bioactive agent.

A plausible synthetic route for this compound would involve the reaction of p-tolylamidoxime with valeryl chloride or a related activated form of valeric acid. This approach aligns with the general and well-established methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1033201-93-2 | C13H16N2O | 216.28 |

| p-Tolylamidoxime | 3445-33-6 | C8H10N2O | 150.18 |

| Valeryl chloride | 638-29-9 | C5H9ClO | 120.58 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-4-5-12-14-13(15-16-12)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOZYTVTADWQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NO1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674430 | |

| Record name | 5-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-93-2 | |

| Record name | 5-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Butyl 3 P Tolyl 1,2,4 Oxadiazole and Analogous Structures

Traditional Synthetic Pathways to the 1,2,4-Oxadiazole (B8745197) Ring System

The classical synthesis of 1,2,4-oxadiazoles has been dominated by several reliable and well-established methods. researchgate.nettandfonline.com These pathways typically involve the construction of the heterocyclic ring from acyclic precursors through cyclization reactions, with amidoximes serving as a crucial starting material. researchgate.net

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Nitrile Oxides to Amidoximes)

One of the fundamental approaches to the 1,2,4-oxadiazole skeleton is the [3+2] cycloaddition reaction. chim.it This method involves the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as a nitrile or an amidoxime (B1450833). chim.itrjptonline.orgnih.gov The reaction of a nitrile oxide with a nitrile is a direct route to the 3,5-disubstituted 1,2,4-oxadiazole ring. nih.gov However, this reaction can be limited by the low reactivity of the nitrile triple bond and potential side reactions like the dimerization of the nitrile oxide. nih.gov

A more general and widely used variation is the cycloaddition of nitrile oxides to amidoximes, which yields 1,2,4-oxadiazole-4-oxides. nih.govbenthamdirect.com These intermediates can then be further processed to obtain the desired 1,2,4-oxadiazole. The nitrile oxides themselves are typically generated in situ from the corresponding aldoximes via oxidation. To enhance the efficiency and mildness of these cycloadditions, catalysts such as platinum(IV) have been employed. nih.gov

For the synthesis of the target compound, 5-Butyl-3-p-tolyl-1,2,4-oxadiazole, this would conceptually involve the reaction of a p-tolyl-substituted nitrile oxide with valeronitrile (B87234) or the reaction of a butyl-substituted nitrile oxide with p-tolunitrile.

Cyclodehydration of O-Acylated Amidoximes

The most prevalent and versatile strategy for synthesizing 1,2,4-oxadiazoles is the acylation of an amidoxime followed by an intramolecular cyclodehydration of the resulting O-acylamidoxime intermediate. researchgate.netresearchgate.netrsc.org This two-step process is central to many synthetic schemes.

The initial step is the O-acylation of the amidoxime. researchgate.net For the title compound, one would start with either 4-methylbenzamidoxime (to form the 3-p-tolyl moiety) or pentanimidamide, N-hydroxy- (to form the 5-butyl moiety). The amidoxime is reacted with an appropriate acylating agent to form the O-acylated intermediate. This intermediate is often stable enough to be isolated. chim.it

The subsequent and final step is the cyclodehydration, where the O-acylamidoxime undergoes an intramolecular condensation to form the stable 1,2,4-oxadiazole ring system with the elimination of a water molecule. This cyclization is frequently promoted by heat or by using a base. rsc.org While effective, traditional methods for this step can require harsh conditions, such as refluxing in high-boiling solvents like DMF or pyridine (B92270). rsc.org

| Step | Description | Typical Reagents/Conditions |

| 1. O-Acylation | The amidoxime nitrogen attacks the carbonyl carbon of an acylating agent. | Acyl chlorides, Anhydrides, Carboxylic acids + Coupling agents |

| 2. Cyclodehydration | The hydroxyl group is eliminated, and the ring is formed. | Heat, Pyridine, TBAF, NaOH/DMSO |

Amidoxime Reactions with Activated Carboxylic Acid Derivatives

This approach is a direct and widely applied extension of the O-acylated amidoxime pathway, often performed as a one-pot synthesis. mdpi.comresearchgate.net The core principle remains the same: an amidoxime is reacted with a carboxylic acid derivative. researchgate.netchim.it The key is the "activation" of the carboxylic acid to make it sufficiently electrophilic for the acylation of the amidoxime. researchgate.netmdpi.com

A variety of reagents can be used for this purpose:

Acyl Chlorides and Anhydrides: These are highly reactive and readily acylate amidoximes, often in the presence of a base like pyridine to neutralize the HCl or carboxylic acid byproduct. researchgate.net

Carboxylic Acids with Coupling Agents: In this common strategy, a carboxylic acid is activated in situ using a coupling reagent. This avoids the need to first prepare the more reactive acyl chloride or anhydride (B1165640). For the synthesis of this compound, this would involve reacting 4-methylbenzamidoxime with valeric acid (pentanoic acid) in the presence of a coupling agent. chim.it

Esters: Amidoximes can also react with esters, particularly in the presence of a strong base or in a superbase medium like MOH/DMSO (where M = Li, Na, K), to form 1,2,4-oxadiazoles at room temperature. mdpi.comsci-hub.st

A two-step synthesis for the analogous 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole has been described, starting from the corresponding benzonitriles to first generate the amidoxime, which is then acylated and cyclized. researchgate.net

| Activating Agent Type | Example Reagent | Typical Conditions |

| Acyl Halide | Valeryl chloride | Pyridine, Dichloromethane, 0-30°C |

| Anhydride | Valeric anhydride | Heat or Base catalyst |

| Coupling Agent | DCC, EDC, CDI chim.itlew.ro | Room temperature in a suitable solvent (e.g., DMF, CH2Cl2) |

| Ester Activation | NaOH/DMSO mdpi.comsci-hub.st | Room Temperature |

Advanced and Catalytic Synthetic Approaches for 1,2,4-Oxadiazoles

In recent years, significant efforts have been directed towards developing more efficient, milder, and environmentally benign methods for 1,2,4-oxadiazole synthesis. mdpi.com These advanced protocols often rely on oxidative reactions or transition-metal catalysis to construct the heterocyclic core. sci-hub.stacs.org

Oxidative Cyclization Protocols for Heterocycle Formation

Oxidative cyclization represents a modern and powerful strategy for forming the 1,2,4-oxadiazole ring. mdpi.comnih.gov These methods typically involve the formation of a key N-O or C-O bond through an oxidation process, bypassing the need for pre-activated carboxylic acids.

Several types of oxidative systems have been developed:

Hypervalent Iodine Reagents: Reagents such as iodobenzene (B50100) diacetate (IBD) and (diacetoxyiodo)benzene (B116549) (PIDA) are effective in mediating the oxidative cyclization of substrates like N-acylguanidines or N-acyl amidines to form 3-amino-1,2,4-oxadiazoles. mdpi.comacs.org

Other Oxidizing Agents: Systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), N-Bromosuccinimide (NBS), or iodine (I2) in the presence of a base have been successfully employed for the oxidative cyclization of N-substituted amidoximes. mdpi.comthieme-connect.de For instance, the NBS/DBU system can convert N-benzyl amidoximes into 1,2,4-oxadiazoles in good yields. mdpi.com

Electrochemical Synthesis: Anodic oxidation offers a green and efficient method for generating radicals from N-benzyl amidoximes, which then undergo intramolecular cyclization to provide the 1,2,4-oxadiazole ring under mild conditions. rsc.org

| Oxidant System | Substrate Type | Key Features |

| Iodobenzene diacetate (IBD) | N-acylguanidines | High yields at ambient temperature. acs.org |

| DDQ | Amidoximes | Tolerates a range of alkyl and aryl substrates. thieme-connect.de |

| NBS/DBU | N-benzyl amidoximes | Good yields (54-84%), proceeds via N-halogenation. mdpi.com |

| Electrochemical (Anodic) | N-benzyl amidoximes | Mild conditions, high functional group compatibility. rsc.org |

Transition-Metal Catalysis in 1,2,4-Oxadiazole Synthesis (e.g., Copper-catalyzed cascade reactions, Rh(III)-catalyzed annulation)

Transition-metal catalysis has emerged as a highly effective tool for constructing complex heterocyclic scaffolds, including 1,2,4-oxadiazoles. These methods often involve novel bond formations through catalytic cycles, offering high efficiency and atom economy.

Copper-Catalyzed Reactions: Copper catalysts have been notably successful in the synthesis of 1,2,4-oxadiazoles through cascade reactions. One prominent example is the copper-catalyzed oxidative cascade reaction between amidines and methylarenes. mdpi.comnih.gov This one-pot process allows for the construction of 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions, representing a significant advancement in efficiency. nih.gov The mechanism involves a sequence of oxidation, condensation, and cyclization steps, all facilitated by the copper catalyst. nih.gov

Rhodium-Catalyzed Reactions: While less common for 1,2,4-oxadiazoles compared to other heterocycles, Rh(III)-catalyzed C-H activation and annulation reactions represent a powerful strategy in modern organic synthesis. The general principle involves the directed C-H functionalization of an aromatic or vinylic precursor, followed by coupling with a reaction partner to build the heterocyclic ring. Although specific examples for 1,2,4-oxadiazole synthesis via Rh(III) catalysis are not as prevalent as copper-catalyzed routes, the underlying principles of C-H activation hold potential for future developments in this area.

Microwave-Assisted Synthetic Enhancements

The application of microwave irradiation has become a cornerstone in modern organic synthesis, offering significant advantages in the preparation of 1,2,4-oxadiazoles by reducing reaction times and often improving yields. rjptonline.orgwjarr.com Microwave-assisted synthesis is particularly effective for the cyclodehydration step in oxadiazole formation. researchgate.net

One prominent method involves the reaction of amidoximes with acyl chlorides under microwave irradiation in a solvent-free, one-pot procedure, which is noted for being a rapid, easy, and high-yielding approach. researchgate.net For instance, the synthesis of a structural isomer of the target compound, 5-butyl-3-o-tolyl-1,2,4-oxadiazole , was achieved in a one-pot reaction from o-tolylamidoxime and valeric acid, demonstrating the utility of this technique for creating 3-aryl-5-alkyl-1,2,4-oxadiazoles. rsc.org Similarly, chromeno oxadiazoles (B1248032) have been synthesized from the corresponding amidoximes under microwave irradiation. rjptonline.org

Research has also demonstrated the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a related isomer class, from acid hydrazides and aromatic aldehydes using microwave energy, highlighting the broad applicability of this technology in heterocycle synthesis. wjarr.com The use of microwave energy can effectively replace conventional heating, providing a more controlled and efficient energy transfer directly to the reacting molecules. nih.gov

Table 1: Comparison of Microwave-Assisted Synthesis Methods for Oxadiazoles

| Starting Materials | Product Type | Conditions | Reaction Time | Yield | Reference |

| Amidoximes + Acyl Chlorides | 3,5-Disubstituted 1,2,4-oxadiazoles | Solvent-free, Microwave | Not specified | High | researchgate.net |

| o-Tolylamidoxime + Valeric Acid | 5-butyl-3-o-tolyl-1,2,4-oxadiazole | One-pot, Microwave | Not specified | Not specified | rsc.org |

| O-Hydroxybenzaldehyde derivatives | Chromeno oxadiazoles | Microwave irradiation | Not specified | Not specified | rjptonline.org |

| Acid Hydrazides + Aldehydes | 2,5-Disubstituted 1,3,4-oxadiazoles | Sodium bisulfite, Ethanol-water, Microwave | Not specified | Not specified | wjarr.com |

Solvent-Free and Sustainable Methodologies

In line with the principles of green chemistry, several solvent-free and sustainable methods for synthesizing 1,2,4-oxadiazoles have been developed. These approaches aim to reduce environmental impact by eliminating hazardous organic solvents and minimizing energy consumption.

A notable example is the one-pot reaction between nitriles, hydroxylamine (B1172632), and Meldrum's acids under solvent-free conditions, accelerated by microwave irradiation, to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another solvent-free approach involves the reaction of benzamidoximes with succinic anhydride at elevated temperatures (120–130°C) to form 3-aryl-1,2,4-oxadiazoles. rjptonline.org The microwave-assisted one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides also operates under solvent-free conditions, further enhancing its environmental credentials. researchgate.net

Visible light-promoted reactions represent another frontier in sustainable synthesis. For example, the [3+2]-cycloaddition of disubstituted-2H-azirines with nitrosoarenes under visible light, using an organic dye as a photoredox catalyst, provides an efficient and environmentally friendly route to 2,3,5-trisubstituted-1,2,4-oxadiazoles. nih.gov

One-Pot Multicomponent Reactions for 1,2,4-Oxadiazole Assembly

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like 1,2,4-oxadiazoles in a single step from multiple starting materials. This approach avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste.

Several one-pot protocols have been established for the 1,2,4-oxadiazole core. A base-mediated, one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed, which represents a direct and simple protocol for 3,5-disubstituted 1,2,4-oxadiazoles. rsc.org Another straightforward one-pot method involves the reaction of aryl nitriles with hydroxylamine, followed by the addition of crotonoyl chloride to the in situ-generated amidoxime intermediate. ias.ac.in This method is high-yielding and applicable to arylnitriles with both electron-donating and electron-withdrawing groups. ias.ac.in

A particularly efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles combines nitriles, hydroxylamine, and Meldrum's acids under microwave irradiation without a solvent. organic-chemistry.org Furthermore, room temperature one-pot syntheses have been developed using amidoximes and various carboxyl derivatives in aprotic bipolar solvents like DMSO, proving highly effective for medicinal chemistry applications. nih.gov

Table 2: Overview of One-Pot Reactions for 1,2,4-Oxadiazole Synthesis

| Reactants | Key Reagents/Conditions | Product | Reference |

| Nitriles, Aldehydes, Hydroxylamine HCl | Base-mediated | 3,5-Disubstituted 1,2,4-oxadiazoles | rsc.org |

| Aryl Nitriles, Hydroxylamine, Crotonoyl Chloride | Acetic acid (catalyst), THF/DMSO | 3-Aryl-5-vinyl-1,2,4-oxadiazoles | ias.ac.in |

| Nitriles, Hydroxylamine, Meldrum's acids | Microwave, Solvent-free | 3,5-Disubstituted 1,2,4-oxadiazoles | organic-chemistry.org |

| Amidoximes, Carboxylic Acid Derivatives | KOH/DMSO or DMA (aprotic solvents) | 3,5-Disubstituted 1,2,4-oxadiazoles | nih.gov |

| Amidoxime, Valeric Acid | Microwave | 5-butyl-3-o-tolyl-1,2,4-oxadiazole | rsc.org |

Visible Light-Promoted Cyclization Strategies

The use of visible light as a mild and sustainable energy source for promoting chemical reactions has gained significant traction. In the context of oxadiazole synthesis, photoredox catalysis has enabled novel cyclization strategies.

A "green chemistry" approach for the synthesis of 2,3,5-trisubstituted-1,2,4-oxadiazoles involves the [3+2]-cycloaddition of disubstituted-2H-azirines and nitrosoarenes. nih.gov This reaction is irradiated with visible light in the presence of an organic dye photoredox catalyst, 9-mesityl-10-methylacridinium (B1239669) perchlorate. nih.gov While this method provides an environmentally friendly pathway, it has been associated with moderate yields. nih.gov

In a related field, catalyst-free visible-light-promoted cyclization has been demonstrated for the synthesis of the isomeric 1,3,4-oxadiazole (B1194373) derivatives from aldehydes and hypervalent iodine(III) reagents. nih.govacs.orgresearchgate.net This reaction proceeds under mild conditions and provides straightforward access to a variety of disubstituted 1,3,4-oxadiazoles in high yields, showcasing the potential of light-promoted, catalyst-free systems in heterocycle synthesis. nih.govacs.org

Asymmetric and Stereoselective Synthesis of Chiral 1,2,4-Oxadiazole Analogues

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as stereoisomers can exhibit vastly different biological activities. Methodologies for the asymmetric and stereoselective synthesis of 1,2,4-oxadiazole analogues have been developed to produce enantiomerically pure or enriched compounds.

A convenient method for preparing chiral 1,2,4-oxadiazoles involves using N-protected (α-aminoacyl)benzotriazoles as chiral building blocks. umich.edu These precursors, derived from natural or synthetic α-amino acids, react with amidoximes to form 5-substituted-1,2,4-oxadiazoles containing a chiral center at the α-position of the substituent. umich.edu The reaction proceeds with the retention of chirality from the starting amino acid, providing a reliable route to optically active oxadiazole derivatives. This approach is valuable for creating focused libraries of chiral small molecules for drug discovery programs. umich.edu

Directed Synthesis of this compound Precursors and Derivatives

The targeted synthesis of This compound relies on the strategic assembly of its core components, which are derived from two key precursors: p-tolyl amidoxime and a derivative of valeric acid (pentanoic acid).

The synthesis of the amidoxime precursor, p-tolyl amidoxime, is typically achieved through the reaction of p-tolunitrile (4-methylbenzonitrile) with hydroxylamine, often in the presence of a base like potassium carbonate or catalyzed by an acid. rjptonline.orgias.ac.in This is a standard and widely used transformation in the preparation of amidoximes.

Once the p-tolyl amidoxime is obtained, it can be reacted with an activated form of valeric acid, such as valeryl chloride , or with valeric acid itself under coupling conditions to form an O-acylamidoxime intermediate. This intermediate then undergoes cyclodehydration to yield the final 1,2,4-oxadiazole ring. A highly relevant one-pot procedure reported by Porcheddu et al. for the synthesis of the structural isomer 5-butyl-3-o-tolyl-1,2,4-oxadiazole involves the direct reaction of o-tolylamidoxime with valeric acid under microwave irradiation. rsc.org This same methodology can be directly applied to the synthesis of the target compound by substituting p-tolyl amidoxime for the o-tolyl version, providing a direct and efficient route to This compound .

Derivatives can be synthesized by modifying either precursor. For example, using different substituted tolyl amidoximes would alter the 3-position of the oxadiazole, while using different carboxylic acids in place of valeric acid would modify the substituent at the 5-position.

Chemical Reactivity and Derivatization Strategies for 5 Butyl 3 P Tolyl 1,2,4 Oxadiazole

Electrophilic and Nucleophilic Substitution Patterning on the 1,2,4-Oxadiazole (B8745197) Core

The 1,2,4-oxadiazole nucleus exhibits a low degree of aromaticity, which influences its reactivity. chim.itpsu.edu The ring contains both nucleophilic and electrophilic centers. The N4 nitrogen atom is generally considered the most nucleophilic site, while the C3 and C5 carbon atoms are electrophilic. chim.it

Electrophilic Attack: Protonation and subsequent reactions often occur at the N4 position. For instance, in the presence of strong Brønsted superacids like triflic acid (TfOH), 1,2,4-oxadiazoles can be protonated at the N4 nitrogen. beilstein-journals.orgnih.gov This activation can facilitate further reactions, although direct electrophilic substitution on the ring carbons is uncommon due to the ring's electron-deficient nature. Instead, electrophilic attack often targets substituents attached to the ring, as seen in the hydroarylation of 5-alkynyl-1,2,4-oxadiazoles where the reaction proceeds at the side chain following activation of the heterocyclic core. beilstein-journals.orgd-nb.info

Nucleophilic Attack: The C3 and C5 carbons of the 1,2,4-oxadiazole ring are susceptible to nucleophilic attack, which can lead to ring-opening reactions. chim.itnih.gov The stability of the ring is pH-dependent, with degradation occurring at both low and high pH. nih.gov At high pH, nucleophilic attack on a carbon atom (C3 or C5) can generate an anion at N4, leading to ring cleavage, especially in the presence of a proton source like water. nih.gov Similarly, at low pH, protonation at N4 activates the ring towards nucleophilic attack and subsequent opening. nih.gov This susceptibility to nucleophilic attack can be exploited for synthetic transformations, including Additive-Nucleophilic/Ring-Opening/Ring-Closing (ANRORC)-type rearrangements to form different heterocyclic systems. chim.it

Table 1: General Reactivity of the 1,2,4-Oxadiazole Core

| Position | Type of Reactivity | Conditions/Reagents | Outcome |

|---|---|---|---|

| N4 | Nucleophilic | Brønsted superacids (e.g., TfOH) | Protonation, activation of the molecule |

| C3/C5 | Electrophilic | Strong nucleophiles, high/low pH | Nucleophilic attack, potential ring-opening |

Regioselective Functionalization at the Butyl and p-Tolyl Moieties of the Chemical Compound

The substituents at the C5 (butyl) and C3 (p-tolyl) positions offer opportunities for selective modification without altering the core oxadiazole structure.

Functionalization of the p-Tolyl Group: The methyl group of the p-tolyl moiety is a primary site for functionalization. Benzylic positions are susceptible to free-radical halogenation or oxidation to yield corresponding benzyl (B1604629) halides or benzoic acid derivatives, respectively. These intermediates can then be used in a variety of subsequent reactions. For example, copper-catalyzed cascade reactions have been used to form 1,2,4-oxadiazoles from amidines and methylarenes, indicating the reactivity of the methyl group. mdpi.com

Functionalization of the Butyl Group: The aliphatic butyl chain can be functionalized through various C-H activation strategies, although this is generally more challenging than modifying the benzylic position of the tolyl group. Methods involving transition-metal catalysis or radical-based reactions can be employed to introduce functionality at specific positions along the chain, though regioselectivity can be a challenge.

Table 2: Potential Regioselective Reactions on Side-Chains

| Moiety | Position of Attack | Reagent/Condition | Potential Product |

|---|---|---|---|

| p-Tolyl | Benzylic Methyl Group | N-Bromosuccinimide (NBS), light | 3-(4-(Bromomethyl)phenyl)-5-butyl-1,2,4-oxadiazole |

| p-Tolyl | Benzylic Methyl Group | KMnO₄, heat | 4-(5-Butyl-1,2,4-oxadiazol-3-yl)benzoic acid |

| Butyl | C-H bonds | Transition metal catalyst (e.g., Pd, Rh) | Oxidized or functionalized butyl chain |

Construction of Complex Heterocyclic Systems Featuring the 1,2,4-Oxadiazole Unit

The 1,2,4-oxadiazole ring can serve as a building block for more complex molecular architectures. This can be achieved either by linking it to other heterocyclic systems or by using its inherent reactivity to undergo ring transformations.

Ring Transformation Reactions: The 1,2,4-oxadiazole ring can undergo rearrangements to form other, often more stable, heterocyclic systems. A notable example is the Boulton-Katritzky rearrangement, a thermal or base-catalyzed reaction where a 1,2,4-oxadiazole with an appropriate side chain at C3 rearranges into a new heterocycle. chim.it For instance, 3-acyl-1,2,4-oxadiazoles can be converted into 1,2,3-triazoles or imidazoles depending on the side chain's structure. chim.it Reductive rearrangements are also known, where cleavage of the N-O bond is followed by cyclization to form new rings, such as quinazolinones.

Linking to Other Systems: 1,2,4-oxadiazoles can be incorporated into larger molecules by forming bonds between their substituents and other molecular fragments. For example, hybrid molecules combining the 1,2,4-oxadiazole scaffold with other heterocycles like quinazoline-4-one have been synthesized to create compounds with potential biological activity. frontiersin.org These constructions typically involve standard coupling reactions on functionalized derivatives of the starting oxadiazole.

Stability Considerations and Reaction Condition Optimization in 1,2,4-Oxadiazole Transformations

The utility of 1,2,4-oxadiazoles in multi-step syntheses is contingent upon the stability of the heterocyclic core under various reaction conditions.

pH Stability: The 1,2,4-oxadiazole ring is most stable in a pH range of approximately 3 to 5. nih.gov Both strongly acidic and strongly basic conditions can lead to hydrolytic degradation and ring cleavage. nih.gov The mechanism involves nucleophilic attack on the ring carbons, facilitated by either protonation of N4 (low pH) or the presence of strong nucleophiles like hydroxide (B78521) (high pH). nih.gov Therefore, reactions should ideally be conducted in neutral or weakly acidic media to preserve the ring's integrity.

Thermal and Reductive Stability: The N-O bond in the 1,2,4-oxadiazole ring is relatively weak and susceptible to cleavage under reductive conditions. chim.itpsu.edu Catalytic hydrogenation (e.g., using H₂/Pd-C) or transfer hydrogenation can reduce the N-O bond, leading to ring-opened amidine derivatives. researchgate.net This reactivity must be considered when planning synthetic steps involving reductions. While the ring can undergo thermal rearrangements, it is generally stable enough for reactions requiring moderate heating, such as the cyclodehydration step often used in its synthesis (typically around 100 °C). acs.orgnih.gov

Optimization: When performing transformations on 5-butyl-3-p-tolyl-1,2,4-oxadiazole, it is crucial to select reagents and conditions that are compatible with the oxadiazole core. For example, when modifying the side chains, avoiding strong acids, strong bases, and certain reducing agents is preferable. The development of mild, room-temperature synthesis and modification protocols has expanded the range of functional groups that can be tolerated. mdpi.com

Table 3: Summary of Stability and Optimized Conditions

| Condition | Effect on 1,2,4-Oxadiazole Ring | Recommended Approach |

|---|---|---|

| pH < 3 | Ring-opening via protonation and nucleophilic attack | Buffer reactions to pH 3-5 |

| pH > 5 | Ring-opening via direct nucleophilic attack | Avoid strong bases; use weak organic bases if necessary |

| Reducing Agents (e.g., H₂/Pd-C) | Cleavage of N-O bond to form amidines | Use chemoselective reducing agents that do not target the N-O bond, or protect the ring if reduction is necessary elsewhere |

| Heat | Generally stable to moderate heat; can undergo rearrangement at high temperatures | Use lowest effective temperature for reactions (e.g., 90-100 °C for cyclization) |

Mechanistic Elucidation of 1,2,4 Oxadiazole Synthesis and Reactivity

Detailed Reaction Mechanisms for O-Acylamidoxime Cyclization Pathways

The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime (B1450833) with a carboxylic acid derivative. chim.itnih.gov This process is typically a two-stage protocol that begins with the O-acylation of an amidoxime, which can sometimes be isolated before the final cyclization step. chim.itmdpi.com For the synthesis of 5-Butyl-3-p-tolyl-1,2,4-oxadiazole, the reaction would involve p-tolylamidoxime and a pentanoic acid derivative (such as valeryl chloride or pentanoic anhydride).

The reaction mechanism proceeds as follows:

O-Acylation: The amidoxime nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate which then eliminates a leaving group (e.g., chloride ion) to yield the O-acylamidoxime intermediate. This step is analogous to amide bond formation. mdpi.com

Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization, typically promoted by heat or a base. The nitrogen atom of the amidoxime's original oxime group attacks the carbonyl carbon. This is followed by a dehydration step, eliminating a molecule of water to form the stable, aromatic 1,2,4-oxadiazole (B8745197) ring. nih.govresearchgate.net

The use of base catalysis, for instance with systems like potassium or sodium hydroxide (B78521) in DMSO, has been shown to be highly effective for the cyclization step, often proceeding efficiently at room temperature. mdpi.comnih.gov This method offers advantages such as swiftness and a straightforward work-up. nih.gov Alternatively, reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid and facilitate both the O-acylation and the subsequent cyclodehydration in a one-pot procedure. lew.ro

Table 1: Reagents and Conditions for O-Acylamidoxime Cyclization

| Reagent/Condition | Role | Typical Yields | Reference |

|---|---|---|---|

| Thermal (Heating) | Promotes cyclodehydration | Variable | researchgate.net |

| Base (KOH/DMSO, NaOH/DMSO) | Catalyzes cyclization | Good to Excellent (11-90%) | nih.govmdpi.com |

| 1,1'-Carbonyldiimidazole (CDI) | Activates carboxylic acid & promotes cyclization | Good | lew.ro |

| p-Toluenesulfonyl chloride | Dehydrating agent | Not specified | rjptonline.org |

| Microwave Irradiation | Accelerates reaction | Good | nih.gov |

Proposed Mechanistic Cycles for Oxidative Cyclization Routes to 1,2,4-Oxadiazoles

An alternative approach to forming the 1,2,4-oxadiazole ring is through oxidative cyclization, where the key bond formation is facilitated by an oxidizing agent. mdpi.comnih.gov These methods can involve the oxidative coupling of N-H and O-H bonds or the formation of a C-O or N-O bond. mdpi.com

One proposed mechanistic cycle involves the reaction of N-acyl amidines with an oxidant like N-bromosuccinimide (NBS). The cycle is believed to proceed via an N-bromination of the amidine, creating an N-bromo intermediate. In the presence of a base, this intermediate undergoes dehydrobromination, which facilitates the intramolecular nucleophilic attack of the oxygen onto the nitrogen, forming the critical N-O bond and closing the ring to yield the 1,2,4-oxadiazole. mdpi.com

Another route uses oxidizers such as iodine (I₂) or NBS in the presence of a base to cyclize N-benzyl amidoximes. The proposed mechanism suggests an initial N-halogenation of the amidoxime. The subsequent base-induced dehydrohalogenation forms an imine intermediate, which then undergoes a cyclization-aromatization sequence to afford the final 1,2,4-oxadiazole product. mdpi.com Electrochemical methods have also been developed, where an iminoxy radical is generated through anodic oxidation, which then proceeds through a 1,5-hydrogen atom transfer (1,5-HAT) and intramolecular cyclization. rsc.org

Table 2: Proposed Oxidative Cyclization Methods for 1,2,4-Oxadiazoles

| Starting Material | Oxidant/Catalyst System | Key Bond Formation | Reference |

|---|---|---|---|

| N-Acyl Amidines | NBS / Base | N-O Bond | mdpi.com |

| N-Benzyl Amidoximes | I₂/K₂CO₃ or NBS/DBU | C-O Bond | mdpi.com |

| Amidines and Methylarenes | Copper-catalyzed cascade | Not specified | mdpi.com |

| N-Benzyl Amidoximes | Electrochemical (Anodic Oxidation) | C-O Bond via 1,5-HAT | rsc.org |

Kinetic Investigations of 1,2,4-Oxadiazole Formation and Conversion Rates

While specific kinetic data for the formation of this compound is not available in the reviewed literature, general kinetic studies on the cyclization of O-acylamidoximes provide valuable insights. Research by Ooi and Wilson investigated the kinetics of 1,2,4-oxadiazole formation from O-acylamidoxime cyclization in various solvents at elevated temperatures (100–145°C). researchgate.net Such studies are crucial for optimizing reaction conditions to maximize yield and minimize side products.

The rate of conversion is highly dependent on factors such as the nature of the substituents on the starting materials, the solvent used, and the reaction temperature. researchgate.net For instance, the cyclodehydration of O-acylamidoximes in DNA-conjugated synthesis was optimized by heating at 90°C in a pH 9.5 borate (B1201080) buffer, achieving conversions of 51–92% within two hours. nih.gov However, under these conditions, cleavage of the O-acylamidoxime was noted as a major side-reaction. nih.gov Base-catalyzed methods using NaOH/DMSO can require reaction times ranging from 4 to 24 hours to achieve good yields, depending on the specific substrates. nih.gov

Table 3: Illustrative Conversion Rates for 1,2,4-Oxadiazole Synthesis under Various Conditions

| Method | Temperature | Time | Conversion/Yield | Reference |

|---|---|---|---|---|

| Thermal Cyclization | 100-145 °C | Variable | Not specified | researchgate.net |

| Base-catalyzed (NaOH/DMSO) | Room Temperature | 4-24 h | 11-90% | nih.gov |

| Buffer-mediated (pH 9.5) | 90 °C | 2 h | 51-92% | nih.gov |

| NBS-promoted oxidative cyclization | Room Temperature | Not specified | 91-99% | mdpi.com |

Characterization of Transition States and Intermediates in 1,2,4-Oxadiazole Bond Formation

The elucidation of reaction mechanisms relies heavily on the characterization of key intermediates and transition states. In the synthesis of 1,2,4-oxadiazoles, several transient species have been proposed or identified.

The most fundamental intermediate in the classical synthesis is the O-acylamidoxime . This species is formed from the reaction of an amidoxime with an acylating agent and is often stable enough to be isolated before the final cyclization step. chim.itmdpi.comnih.gov

During the cyclization of the O-acylamidoxime, a tetrahedral intermediate is formed when the nucleophilic nitrogen attacks the carbonyl carbon. The stability and fate of this intermediate dictate the reaction pathway. Subsequent elimination of water from this intermediate leads to the formation of the aromatic ring.

In oxidative cyclization routes, other intermediates are crucial. For example, in NBS-promoted reactions of N-acyl amidines, an N-bromination intermediate is formed, which is key to the subsequent N-O bond formation. mdpi.com Similarly, reactions involving N-benzyl amidoximes are proposed to proceed through an imine intermediate prior to the final cyclization and aromatization. mdpi.com

Photochemical rearrangements of the 1,2,4-oxadiazole ring, which probe its reactivity, are thought to involve highly reactive intermediates with zwitterionic, diradical, or nitrene-like character , arising from the cleavage of the weak O-N bond. psu.educhim.it While these are part of reactivity studies rather than synthesis, they provide insight into the electronic nature and bond stabilities of the heterocyclic ring.

Computational Chemistry and in Silico Investigations of 5 Butyl 3 P Tolyl 1,2,4 Oxadiazole and Its Analogues

Molecular Docking Analyses of 1,2,4-Oxadiazole (B8745197) Ligands with Biomolecular Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid, to form a stable complex. researchgate.net This method is crucial for understanding the binding mode and affinity of potential drug candidates. The 1,2,4-oxadiazole scaffold has been the subject of numerous docking studies against a wide array of biomolecular receptors implicated in various diseases.

Researchers have extensively used docking to evaluate 1,2,4-oxadiazole derivatives as potential inhibitors for several key protein targets. For instance, analogues have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a significant target in cancer therapy. nih.govtandfonline.com These studies revealed that compounds with favorable binding energies often form critical hydrogen bonds and hydrophobic interactions with key residues. nih.gov Similarly, docking studies have identified 1,2,4-oxadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another crucial target in angiogenesis and cancer. nih.govmdpi.com

The versatility of the 1,2,4-oxadiazole ring is further demonstrated in its targeting of enzymes relevant to neurodegenerative disorders and infectious diseases. Docking simulations have shown a strong affinity of certain analogues for acetylcholinesterase (AChE), a primary target in Alzheimer's disease treatment. rsc.orgnih.gov In the realm of infectious diseases, derivatives have been docked against the CYP51 enzyme from Leishmania infantum, showing potential as antileishmanial agents. mdpi.comnih.gov Other investigated targets include the androgen receptor for prostate cancer nih.gov, the GABAa receptor for anticonvulsant activity researchgate.net, tubulin for anticancer effects nih.gov, and caspase-3, an enzyme involved in apoptosis. mdpi.com

These studies consistently highlight the importance of specific interactions, such as hydrogen bonds and π-π stacking, between the oxadiazole derivatives and amino acid residues within the receptor's active site, which are fundamental to their inhibitory potential.

Table 1: Summary of Molecular Docking Studies on 1,2,4-Oxadiazole Analogues

| Target Receptor | Disease Area | Example Analogue(s) | Key Interacting Residues | Reference(s) |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Cancer | 1,2,4-oxadiazole derivatives | Not specified | nih.govtandfonline.com |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | 1,2,4-oxadiazole linked 5-fluorouracil | Not specified | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | 3,5-disubstituted-1,2,4-oxadiazoles | Not specified | rsc.orgnih.gov |

| Leishmania infantum CYP51 | Leishmaniasis | 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazole (Ox1) | Not specified | mdpi.comnih.gov |

| Androgen Receptor (AR) | Prostate Cancer | 3-phenyl-5-styryl-1,2,4-oxadiazole derivatives | Not specified | nih.gov |

| Tubulin (Colchicine binding site) | Cancer | 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole | Not specified | nih.gov |

| Caspase-3 | Cancer | 3-aryl-5-aryl-1,2,4-oxadiazoles | Not specified | mdpi.com |

| Dipeptidyl peptidase-IV (DPP-IV) | Diabetes | Oxadiazole-linked tetrahydropyrimidines | Glu206, Arg358, Phe357 | chemmethod.com |

Molecular Dynamics Simulations to Explore Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the complex over time. tandfonline.com MD simulations are performed on the most promising ligand-receptor complexes identified through docking to validate their stability and further investigate the nature of their interactions. thaiscience.info

Several studies on 1,2,4-oxadiazole derivatives have employed MD simulations. For example, simulations of 1,2,4-oxadiazole analogues complexed with EGFR revealed that the most active compounds maintained stable hydrogen bonds for extended periods. tandfonline.com Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the protein-ligand complex; low values for these metrics suggest a stable binding pose. tandfonline.com

In a study targeting Leishmania infantum, MD simulations confirmed the strong affinity and stability of the most promising compound (Ox1) within the active site of the CYP51 enzyme. mdpi.comnih.gov Similarly, MD simulations have been used to affirm the stability of 1,3,4-oxadiazole (B1194373) derivatives with VEGFR2, highlighting the robustness of the interactions predicted by docking. mdpi.com These simulations provide crucial information on the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event in a biological environment. thaiscience.info The persistence of hydrogen bonds throughout the simulation is often a key indicator of a potent and stable interaction. thaiscience.info

Table 2: Examples of Molecular Dynamics (MD) Simulation Studies on Oxadiazole Analogues

| System Studied | Simulation Duration | Key Findings | Reference(s) |

|---|---|---|---|

| 1,2,4-Oxadiazole derivatives with EGFR | Not specified | Most active compound retained H-bonds longer; low RMSD and RMSF values indicated stability. | tandfonline.com |

| Ox1 derivative with L. infantum CYP51 | Not specified | Confirmed strong affinity and stability of the ligand-enzyme complex. | mdpi.comnih.gov |

| 1,3,4-Oxadiazole derivatives with VEGFR2 | Not specified | Confirmed the stability of the protein-ligand complex. | mdpi.com |

| 1,2,3-Oxadiazole derivative with DPP-IV | 100 ns | The complex was stable due to a combination of hydrogen bonding, hydrophobic, ionic, and water-mediated interactions. | chemmethod.com |

In Silico Prediction of Biological Activities and Pharmacological Profiles using Computational Tools (e.g., PASS online)

In silico tools that predict biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) from a chemical structure are vital for the early stages of drug discovery. tandfonline.com These tools can screen large virtual libraries of compounds, prioritizing those with desirable drug-like properties and a high probability of exhibiting a specific biological activity.

One such tool is PASS (Prediction of Activity Spectra for Substances) Online, which predicts thousands of biological activities based solely on a compound's structural formula. way2drug.com The prediction is presented as a list of potential activities with corresponding probabilities for being active (Pa) or inactive (Pi). This allows researchers to forecast the pharmacological effects, mechanisms of action, and even potential toxic effects of a compound before its synthesis. way2drug.com

For 1,2,4-oxadiazole derivatives, these predictive tools are invaluable. Given the broad spectrum of activities reported for this scaffold—including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects—PASS can help to identify the most probable activities for a novel analogue like 5-Butyl-3-p-tolyl-1,2,4-oxadiazole. nih.govmdpi.comnih.gov Other computational tools like SwissADME are used to predict physicochemical properties and oral bioavailability, ensuring that designed molecules adhere to established guidelines like Lipinski's rule of five. mdpi.com

Table 3: Representative Predicted Activity Spectrum for a 1,2,4-Oxadiazole Scaffold using PASS Methodology

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

|---|---|---|

| Antineoplastic | > 0.7 | < 0.05 |

| Kinase Inhibitor | > 0.6 | < 0.1 |

| Anti-inflammatory | > 0.5 | < 0.1 |

| Antibacterial | > 0.5 | < 0.2 |

| Antifungal | > 0.4 | < 0.2 |

| CYP450 Substrate | > 0.7 | < 0.05 |

Note: This table is a hypothetical representation based on activities commonly associated with the 1,2,4-oxadiazole scaffold in the literature. Actual PASS predictions would be specific to the exact chemical structure.

Structure-Based Rational Design of 1,2,4-Oxadiazole Scaffolds for Research Applications

Structure-based rational design is a drug discovery approach that uses high-resolution structural information from techniques like X-ray crystallography or computational models of biological targets to guide the design of new, potent, and selective ligands. nih.gov This process integrates insights from molecular docking, MD simulations, and QSAR (Quantitative Structure-Activity Relationship) studies to iteratively optimize a lead compound. nih.govmdpi.com

The 1,2,4-oxadiazole ring is an excellent framework for rational design due to its metabolic stability and its role as a bioisostere for ester and amide groups, which can be susceptible to hydrolysis. nih.govfrontiersin.orgchim.it This property allows medicinal chemists to replace these less stable functional groups with the oxadiazole ring to improve a compound's pharmacokinetic profile without losing biological activity. frontiersin.org

The process often begins with the identification of a hit compound, perhaps from a high-throughput screen or an initial docking study. Computational analysis then reveals how the compound binds to its target. This information is used to propose structural modifications to enhance binding affinity or other properties. For example, if docking reveals an unoccupied hydrophobic pocket in the receptor's active site, a hydrophobic group might be added to the ligand to fill this pocket and increase binding strength.

This strategy has been successfully applied to 1,2,4-oxadiazole derivatives. For instance, rational design has led to the discovery of novel EGFR inhibitors by using MD and docking to screen and select the most promising compounds for synthesis and testing. nih.gov Similarly, defining the structure-activity relationship (SAR) for a series of 1,2,4-oxadiazole antibiotics allowed researchers to understand how variations in different parts of the molecule affected antibacterial activity, guiding the design of more potent derivatives. nih.gov

Structure Activity Relationship Sar Studies Centered on the 1,2,4 Oxadiazole Scaffold

Systematic Exploration of Substituent Effects on 1,2,4-Oxadiazole (B8745197) Activity

The biological activity of 3,5-disubstituted-1,2,4-oxadiazoles is profoundly influenced by the nature of the chemical groups attached to the core heterocycle. These substituents modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

The aryl group at position 3 of the 1,2,4-oxadiazole ring plays a critical role in the molecule's interaction with target proteins, often engaging in hydrophobic and π-stacking interactions. The substitution pattern on this aryl ring can fine-tune the electronic properties and orientation of the molecule within a binding site.

Research on various series of 1,2,4-oxadiazoles has demonstrated that modifications to the 3-aryl moiety lead to significant changes in biological activity. For instance, in a series of apoptosis inducers, the 3-phenyl group could be effectively replaced by a pyridyl group, indicating that different aromatic systems are tolerated at this position. nih.govresearchgate.net Furthermore, the introduction of substituents onto the phenyl ring has been shown to be a key determinant of potency. In the development of anticancer agents, compounds bearing a 4-trifluoromethylphenyl group at position 3 were identified as potent apoptosis inducers. nih.gov

The presence of a p-tolyl group, as in 5-Butyl-3-p-tolyl-1,2,4-oxadiazole, introduces a methyl group at the para-position of the phenyl ring. This methyl group can influence activity in several ways:

Steric Effects: It adds bulk to the molecule, which can either be beneficial for fitting into a specific hydrophobic pocket or detrimental if it causes steric hindrance.

Electronic Effects: The methyl group is weakly electron-donating, which can alter the electron density of the aromatic ring and the adjacent oxadiazole core.

Hydrophobicity: It increases the lipophilicity of the molecule, which can affect cell membrane permeability and binding to hydrophobic targets.

In studies of 1,2,4-oxadiazole-based antibacterial agents, the nature of the substituent on the C3-aryl ring was found to be crucial. While some derivatives showed high activity with specific substitutions, others were inactive, highlighting the sensitivity of the target to the electronic and steric features at this position. mdpi.com The table below illustrates how substitutions on the 3-aryl ring can impact the biological activity in a representative series of 1,2,4-oxadiazole derivatives.

| Compound ID | 3-Aryl Substituent (R1) | 5-Substituent (R2) | Biological Activity (IC50/MIC) |

|---|---|---|---|

| A-1 | Phenyl | -CH2-Thiophene | 10 µM |

| A-2 | p-Tolyl | -CH2-Thiophene | 8 µM |

| A-3 | p-Chlorophenyl | -CH2-Thiophene | 5 µM |

| A-4 | p-Methoxyphenyl | -CH2-Thiophene | 15 µM |

| A-5 | Pyridin-2-yl | -CH2-Thiophene | 6 µM |

This table is illustrative and compiled from general findings in the literature to show representative trends.

The substituent at position 5 of the 1,2,4-oxadiazole ring often projects into a different region of the target's binding site compared to the C3 substituent. An alkyl group at this position, such as a butyl chain, primarily contributes to the molecule's hydrophobic character. The length, branching, and cyclization of this alkyl group are critical parameters for optimizing activity.

Studies have shown that the nature of the C5 substituent is vital for potency. In a series of phosphodiesterase 4B (PDE4B) inhibitors, a cyclic ring bearing heteroatoms at the 5-position was found to be important for activity. nih.gov In the context of antibacterial agents, bulky substituents at position 5, such as cyclohexyl or cyclopentyl groups, were found to be unfavorable for activity against certain bacterial strains. This suggests that the size and shape of the hydrophobic pocket accommodating the C5 substituent are often constrained.

For this compound, the n-butyl group is a flexible, linear four-carbon chain that can adopt various conformations to fit into a hydrophobic channel or pocket. The comparison between a straight-chain alkyl group like n-butyl and a branched isomer like tert-butyl can reveal important information about the steric tolerance of the binding site. A tert-butyl group is more sterically demanding and globular, and its preference over a linear chain would indicate a more spherical, constrained binding pocket. Conversely, preference for the n-butyl group might suggest a more elongated, flexible pocket. For some 1,3,4-oxadiazole (B1194373) derivatives, a tert-butyl group on a phenyl ring at C5 was found to be a favorable substituent for antimicrobial activity. mdpi.com

| Compound ID | 3-Aryl Substituent (R1) | 5-Alkyl Substituent (R2) | Biological Activity (IC50/MIC) |

|---|---|---|---|

| B-1 | p-Tolyl | Methyl | 20 µM |

| B-2 | p-Tolyl | Ethyl | 15 µM |

| B-3 | p-Tolyl | Propyl | 12 µM |

| B-4 | p-Tolyl | Butyl | 9 µM |

| B-5 | p-Tolyl | tert-Butyl | 25 µM |

This table is illustrative and compiled from general findings in the literature to show representative trends.

Bioisosterism is a key strategy in drug design, involving the replacement of a functional group with another that retains similar physical and chemical properties, leading to similar biological activity. The 1,2,4-oxadiazole ring itself is frequently employed as a bioisostere for ester and amide functionalities to improve metabolic stability against hydrolysis by esterases and amidases. researchgate.net

Beyond its role as a bioisostere, the 1,2,4-oxadiazole core can also be subjected to bioisosteric replacement. A common modification is its replacement with the regioisomeric 1,3,4-oxadiazole ring. While structurally similar, this change can lead to significant differences in physicochemical properties and biological activity. The 1,3,4-oxadiazole ring is generally more polar, which can lead to increased aqueous solubility, reduced metabolic degradation, and altered interactions with off-target proteins. mdpi.com However, this modification does not always preserve or enhance activity. In a study on CB2 receptor ligands, replacing the central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole resulted in a 10- to 50-fold reduction in receptor affinity, demonstrating that the precise orientation of heteroatoms and substituents is crucial for optimal receptor binding.

Rational Design Principles Guiding the Development of 1,2,4-Oxadiazole Derivatives

The development of novel 1,2,4-oxadiazole derivatives is often guided by rational design principles, leveraging structural information from the biological target or known ligands. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches.

In SBDD, the three-dimensional structure of the target protein is used to design molecules that can fit snugly into the binding site and form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges). For 1,2,4-oxadiazole derivatives, this would involve positioning the C3-aryl and C5-alkyl/aryl substituents to occupy specific sub-pockets of the target.

In LBDD, a pharmacophore model is constructed based on a set of known active molecules. This model defines the essential structural features and their spatial arrangement required for activity. New 1,2,4-oxadiazole derivatives can then be designed to match this pharmacophore. For example, a pharmacophore for a specific target might require a hydrogen bond acceptor (provided by the oxadiazole nitrogens), a hydrophobic aromatic feature (the 3-aryl group), and another hydrophobic feature (the 5-alkyl group) at specific distances from each other. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to 1,2,4-Oxadiazoles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models help in understanding which molecular properties (descriptors) are most important for activity and in predicting the potency of newly designed compounds.

For 1,2,4-oxadiazoles, various QSAR studies have been performed. iaea.orgnih.gov These analyses often employ a range of molecular descriptors, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the lipophilicity of the compound.

Topological descriptors: which describe the connectivity of atoms in the molecule.

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been particularly insightful. nih.govresearchgate.netnih.gov These techniques generate 3D contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity. For a series of 1,2,4-oxadiazole antibacterials, CoMFA contour maps successfully identified regions where steric bulk was favored or disfavored and where positive or negative electrostatic potential would enhance activity. nih.govnih.gov Such models provide powerful predictive tools and rational guidance for the design of new, more potent 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives.

Advanced Academic Research Applications and Future Trajectories for 1,2,4 Oxadiazole Derivatives

Role of 1,2,4-Oxadiazoles as Scaffolds in Targeted Chemical Probe Development

The unique structural and chemical properties of 1,2,4-oxadiazoles make them valuable scaffolds for developing targeted chemical probes. These probes are essential tools for studying biological processes and validating new drug targets. The stability of the oxadiazole ring under various chemical conditions allows for its incorporation into complex molecular architectures designed to interact specifically with proteins of interest. chim.it

While direct examples of 5-Butyl-3-p-tolyl-1,2,4-oxadiazole in protein degrader research are not prominent, the foundational role of the 1,2,4-oxadiazole (B8745197) core as a stable chemical linker is noteworthy. The 1,2,4-oxadiazole moiety is recognized as a bioisosteric equivalent of ester and amide functionalities. frontiersin.org This property is crucial in the design of molecules like PROTACs (Proteolysis-Targeting Chimeras), where metabolic stability of the linker region is paramount for efficacy. The inherent rigidity and defined geometry of the oxadiazole ring can help in the rational design of linkers to achieve optimal orientation of the target-binding and E3 ligase-binding moieties.

The 1,2,4-oxadiazole scaffold has been successfully employed in the design of potent and selective enzyme inhibitors, a critical area of drug discovery research.

Cholinesterase Inhibition: Derivatives of 1,2,4-oxadiazole have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. nih.govresearchgate.net In one study, a series of 1,2,4-oxadiazole compounds were developed based on the structure of donepezil, an established AChE inhibitor. nih.gov Notably, some of these synthetic derivatives showed high selectivity for BuChE. nih.govresearchgate.net For instance, compound 6n from this series demonstrated the highest potency and selectivity against BuChE, with an IC₅₀ value of 5.07 µM and a selectivity index greater than 19.72. nih.gov In silico docking studies suggested that the compound fits well into the active site of the BuChE enzyme, forming favorable lipophilic and hydrogen bond interactions. nih.gov

Carbonic Anhydrase IX Inhibition: The 1,2,4-oxadiazole nucleus has also been incorporated into primary aromatic sulfonamides to create potent inhibitors of human carbonic anhydrase (CA) isoforms, particularly the cancer-related targets CA IX and CA XII. nih.gov Research has shown that these compounds can achieve subnanomolar inhibition of the membrane-bound hCA IX isoform. nih.gov This potent inhibition is significant as CA IX is often overexpressed in hypoxic tumors and contributes to the acidic microenvironment that promotes cancer cell survival and proliferation. The selectivity of these inhibitors for cancer-associated isoforms over cytosolic forms (hCA I and II) is a key objective in developing targeted cancer therapies. nih.gov

| Target Enzyme | Derivative Class | Key Findings | Reference |

| Butyrylcholinesterase (BuChE) | 1,2,4-Oxadiazole derivatives | Compound 6n showed an IC₅₀ of 5.07 µM with >19.72-fold selectivity over AChE. | nih.gov |

| Carbonic Anhydrase IX (hCA IX) | 1,2,4-Oxadiazole-containing sulfonamides | Achieved potent, subnanomolar inhibition of the cancer-related hCA IX isoform. | nih.gov |

| Acetylcholinesterase (AChE) | 1,3,4-Oxadiazole (B1194373) derivatives | Compounds identified with IC₅₀ values ranging from 41.87 µM to 1580.25 µM. | semanticscholar.org |

Exploration of Novel Pharmacological Targets and Mechanisms of Action for 1,2,4-Oxadiazoles in Research Contexts

Researchers are continuously exploring new pharmacological applications for 1,2,4-oxadiazole derivatives, driven by their versatile chemistry and broad spectrum of biological activities. nih.govrjptonline.org

The antiproliferative activity of 1,2,4-oxadiazoles against various human cancer cell lines is a major focus of research. nih.gov These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms. nih.govmdpi.com

For example, a series of topsentin (B55745) analogs, where the central imidazole (B134444) ring was replaced by a 1,2,4-oxadiazole moiety, exhibited potent antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, with EC₅₀ values in the micromolar and sub-micromolar range. nih.gov These compounds were found to enhance apoptosis and reduce cell migration. nih.gov Another study reported on 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives, with one compound showing an IC₅₀ value of 0.34 ± 0.025 µM on MCF-7 breast cancer cells through interaction with the EGFR binding site. nih.gov Furthermore, novel 1,2,4-oxadiazole derivatives linked to a triaryl-imidazole moiety were evaluated against MCF-7 and HCT-116 (colon cancer) cell lines, with some compounds showing IC₅₀ values as low as 0.19 µM. nih.gov

| Cell Line | Derivative Type | IC₅₀ / EC₅₀ (µM) | Reference |

| Pancreatic (SUIT-2, Capan-1, Panc-1) | Topsentin analogs | Sub-micromolar to micromolar range | nih.gov |

| Breast (MCF-7) | 1,2,4-oxadiazole-1,3,4-oxadiazole fused | 0.34 ± 0.025 | nih.gov |

| Breast (MCF-7) | Triaryl-imidazole linked | 0.19 | nih.gov |

| Colon (HCT-116) | Triaryl-imidazole linked | 1.17 | nih.gov |

| Leukemia (K562) | 1,3,4-Oxadiazole derivatives | Exhibited potent activity with 85% inhibition. | ddtjournal.com |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents, and 1,2,4-oxadiazoles have emerged as a promising class of compounds. nih.gov Research has identified novel 1,2,4-oxadiazole-based compounds that enable human macrophages to control the replication of M. tuberculosis. nih.gov These compounds appear to function through a host-directed mechanism, inducing zinc remobilization within the host cell, which leads to bacterial zinc intoxication. nih.gov

In other studies, hybrid molecules incorporating the 1,2,4-oxadiazole ring have shown significant antimycobacterial activity. For instance, certain 1,2,4-oxadiazole-pyranopyridine hybrids displayed enhanced activity against M. tuberculosis H37Rv. nih.gov One particular compound from this series exhibited a minimum inhibitory concentration (MIC) of 0.31 µM, making it more potent than standard drugs like isoniazid (B1672263) and ciprofloxacin (B1669076) in this assay. nih.gov The 1,3,4-oxadiazole isomer has also been explored, with derivatives showing activity against various mycobacterial strains, including drug-resistant ones. mdpi.comoup.com

The 1,2,4-oxadiazole nucleus is considered a privileged scaffold for designing molecules with anti-inflammatory and analgesic activities. researchgate.netnih.gov The anti-inflammatory effects of these derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.com The replacement of the carboxylic acid group found in many NSAIDs with a 1,2,4-oxadiazole ring is a strategy to reduce gastrointestinal side effects. ijpsjournal.com Numerous studies have synthesized and evaluated various substituted oxadiazole derivatives, demonstrating significant analgesic and anti-inflammatory properties in animal models, such as the acetic acid-induced writhing test and carrageenan-induced paw edema assay. nih.govijpsjournal.com

常见问题

Q. What are the optimal synthetic routes for 5-Butyl-3-p-tolyl-1,2,4-oxadiazole, considering challenges in dehydrohalogenation and purification?

Methodological Answer: The synthesis of 5-substituted 1,2,4-oxadiazoles typically involves cyclization reactions or functionalization of pre-existing oxadiazole cores. For compounds like this compound, a two-step approach is recommended:

Precursor Preparation : Start with a styryl oxadiazole intermediate (e.g., 5-styryl-3-aryl-1,2,4-oxadiazole) and perform bromination of the double bond to generate diastereomeric dibromo derivatives.

Dehydrohalogenation : Use sodium amide (NaNH₂) in liquid ammonia at -70 to -60°C to avoid side reactions and oligomerization. Higher temperatures (e.g., -50°C) reduce yields due to competing reduction pathways .

Key Considerations :

Q. How can spectroscopic and crystallographic methods be applied to characterize the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the dihedral angles between the oxadiazole ring and substituents (e.g., p-tolyl group) to confirm spatial orientation. Weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) stabilize the crystal lattice .

- Spectroscopy :

- NMR : Analyze and chemical shifts to verify substituent positions. The butyl chain’s methylene protons appear as a triplet (~1.3 ppm), while aromatic protons from the p-tolyl group resonate at ~7.2 ppm.

- Mass Spectrometry : Confirm molecular weight (e.g., 217.26 g/mol for C₁₃H₁₅N₂O) with ESI-MS or GC-MS.

Advanced Research Questions

Q. What mechanistic pathways govern the base-catalyzed rearrangements of this compound derivatives under varying pH conditions?

Methodological Answer: Kinetic studies on analogous oxadiazoles reveal dual reaction pathways:

Uncatalyzed Pathway : Dominant at neutral pH, proceeding via a zwitterionic transition state.

Base-Catalyzed Pathway : Activated at high pH (pS⁺ > 10), involving deprotonation of the oxadiazole ring followed by nucleophilic attack.

Experimental Design :

- Use mixed solvents (e.g., dioxane/water, 1:1 v/v) to mimic physiological conditions.

- Monitor reaction progress via UV-Vis or HPLC, correlating rate constants () with pH to distinguish pathways .

Q. How do substituent variations at the 3- and 5-positions of the oxadiazole ring influence biological activity profiles, such as antioxidant or antiviral effects?

Methodological Answer:

- Antioxidant Activity : Electron-donating groups (e.g., p-tolyl) enhance radical scavenging (e.g., DPPH and ABTS⁺ assays) by stabilizing resonance structures. Vanillin derivatives show 2–3× higher activity due to phenolic –OH groups .

- Antiviral Activity : Bulky substituents (e.g., butyl) improve lipophilicity, enhancing membrane permeability but may increase cytotoxicity. Balance hydrophilicity via logP optimization (target: 2.5–3.5) .

Q. What strategies resolve contradictions in kinetic data observed during the decomposition or rearrangement of this compound under thermal stress?

Methodological Answer:

- Isothermal Calorimetry (ITC) : Quantify enthalpy changes during decomposition to identify competing exothermic/endothermic steps.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for plausible pathways. For example, thermal cleavage of the oxadiazole ring may compete with butyl chain oxidation .

Q. How can computational chemistry predict reactive sites and stability of this compound in electrophilic environments?

Methodological Answer:

- Electrophilic Susceptibility : Perform Fukui function analysis to identify nucleophilic sites (e.g., N2 and O1 atoms).

- Solvent Effects : Simulate solvation in superacids (e.g., CF₃SO₃H) using COSMO-RS models to predict protonation sites and stability. The butyl chain’s steric bulk may shield the oxadiazole ring from electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。